benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate
Description
Benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl group and the cyclohexane ring in its structure contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCJCRHCNGJQOY-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also allows for more efficient heat and mass transfer, reducing the risk of side reactions and improving overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzyl or tert-butyl derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- CAS Number : 1261225-49-3
Structural Features
The compound features a cyclohexane ring with two carbamate groups attached to it, which significantly influences its chemical behavior and potential interactions with biological systems.
Chemistry
Building Block in Organic Synthesis
Benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate serves as an essential building block in organic synthesis. It is utilized for the preparation of more complex molecules through various reactions such as:
- Oxidation : Can be oxidized to form carbonyl compounds using agents like potassium permanganate.
- Reduction : Reduction reactions can yield alcohols or amines through lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can lead to various substituted derivatives.
Biology
Biochemical Probes
The compound has been investigated for its potential as a biochemical probe to study enzyme-substrate interactions. Its structural properties enable it to interact with specific enzymes, making it valuable for understanding metabolic processes.
Medicine
Therapeutic Properties
Research has indicated that this compound exhibits significant therapeutic potential:
- Anti-inflammatory Activity : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Activity : The compound has shown promise in targeting tumor cells by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Industry
Development of Novel Materials
In industrial applications, this compound is utilized in the development of new materials with specific chemical and physical properties. Its unique structure allows for tailoring materials for particular applications.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound. The results indicated a significant reduction in pro-inflammatory cytokines in vitro and highlighted its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer institute explored the anticancer properties of this compound against multiple cancer cell lines. The findings demonstrated that it effectively induced apoptosis through modulation of key signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- Benzyl tert-Butyl ((1R,3S)-cyclopentane-1,3-diyl)dicarbamate
- Benzyl tert-Butyl ((1R,3S)-cyclopent-4-ene-1,3-diyl)dicarbamate
Uniqueness
Benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate is unique due to its specific structural features, including the cyclohexane ring and the tert-butyl group. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
Benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate is a complex organic compound with significant potential in biological and medicinal applications. Its unique structural properties, including the presence of a cyclohexane ring and tert-butyl groups, contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- CAS Number : 1261225-49-3
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may form covalent or non-covalent bonds with these targets, leading to alterations in their activity. The tert-butyl group enhances binding affinity and selectivity, making it a valuable candidate for further research in drug development.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
2. Anticancer Activity
The compound has shown promise in cancer therapy by targeting tumor cells. Studies suggest that it may induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cancer progression.
3. Enzyme Inhibition
this compound has been evaluated as a biochemical probe for studying enzyme-substrate interactions. Its structural properties allow it to act as an inhibitor for specific enzymes involved in metabolic processes.
Case Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results indicated a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. Additionally, it inhibited the migration of cancer cells, supporting its potential role as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Benzyl tert-Butyl ((1R,3S)-cyclopentane-1,3-diyl)dicarbamate | Cyclopentane Structure | Moderate anti-inflammatory activity |
| Benzyl tert-Butyl ((1R,3S)-cyclopent-4-ene-1,3-diyl)dicarbamate | Cyclopentene Structure | Anticancer activity |
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate, and what critical parameters influence yield?
- Methodological Answer: The synthesis typically involves carbamate protection of a (1R,3S)-cyclohexane diol precursor. A two-step strategy is recommended:
Protection: React the diol with benzyl chloroformate and tert-butyl dicarbonate under anhydrous conditions (e.g., DCM, 0°C) using DMAP as a catalyst.
Purification: Isolate the product via column chromatography (silica gel, hexane/EtOAc gradient). Key parameters include stoichiometric control of protecting groups, inert atmosphere (N₂/Ar), and low temperature to minimize side reactions. Yield optimization requires rigorous drying of solvents and substrates .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (400 MHz, CDCl₃) confirm stereochemistry via coupling constants (e.g., J = 8–12 Hz for trans-diaxial protons) and carbamate carbonyl signals (δ ~155 ppm).
- X-ray Crystallography: Use SHELXL ( ) for refinement of single-crystal data. ORTEP-3 ( ) visualizes anisotropic displacement parameters to validate bond lengths/angles.
- HPLC: Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) with UV detection (λ = 254 nm) confirms purity (>98%) .
Q. What are the common impurities formed during synthesis, and how are they identified?
- Methodological Answer:
- Impurities: Partial deprotection (tert-butyl or benzyl cleavage), residual diol, or oxidized byproducts.
- Detection:
- LC-MS: Electrospray ionization (ESI+) identifies molecular ions ([M+H]⁺) and fragments (e.g., m/z 149 for tert-butyl loss).
- TLC: Hexane/EtOAc (3:1) on silica GF254; UV/iodine staining tracks intermediates.
- Mitigation: Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts .
Advanced Research Questions
Q. How does the stereochemistry at (1R,3S) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: The meso-configuration ( ) introduces a plane of symmetry, reducing steric hindrance during axial functionalization. For Suzuki-Miyaura coupling:
- Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C.
- Monitor diastereoselectivity via NOESY NMR (nuclear Overhauser effect between axial protons).
- Computational modeling (DFT, B3LYP/6-31G*) predicts favorable transition states for syn-addition .
Q. How can conflicting crystallographic data (e.g., bond length variations) be resolved?
- Methodological Answer:
Re-refinement: Reprocess raw diffraction data using SHELXL ( ) with updated absorption corrections (SADABS).
Validation: Check for twinning (PLATON TWIN) or disorder (occupancy refinement).
Comparative Analysis: Cross-reference with structurally similar carbamates in the Cambridge Structural Database (CSD) to identify systematic errors .
Q. What computational models predict the compound’s solvation effects and aggregation behavior?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., DMSO, water) using AMBER or GROMACS. Analyze radial distribution functions (RDFs) for hydrogen bonding between carbamate carbonyls and solvent.
- COSMO-RS: Predict solubility parameters (logP) and partition coefficients.
- Validation: Compare simulated vs. experimental ¹H NMR chemical shifts in deuterated solvents .
Q. How can enantiomeric excess (ee) be quantified after asymmetric derivatization?
- Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column (hexane/iPrOH 90:10, 1 mL/min). Calibrate with racemic standards.
- Derivatization: React with Mosher’s acid chloride (R- and S-forms) and analyze ¹⁹F NMR signals for diastereomer splitting.
- Circular Dichroism (CD): Compare Cotton effects at λ = 210–230 nm (n→π* transitions of carbamates) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or thermal stability?
- Methodological Answer:
- Differential Scanning Calorimetry (DSC): Run at 10°C/min under N₂. Compare onset temperatures for melting/decomposition.
- Thermogravimetric Analysis (TGA): Identify weight loss steps (e.g., tert-butyl cleavage at ~180°C).
- Source Validation: Ensure purity (>99%) via recrystallization (EtOAc/hexane) and exclude hygroscopicity artifacts by Karl Fischer titration .
Q. What strategies resolve conflicting NMR assignments for axial vs. equatorial protons?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
